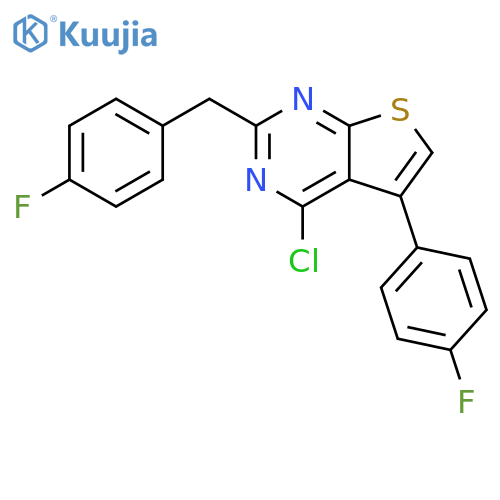

Cas no 885460-40-2 (4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine)

885460-40-2 structure

商品名:4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine

4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine 化学的及び物理的性質

名前と識別子

-

- Thieno[2,3-d]pyrimidine, 4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-

- 4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine

- 4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine

-

- インチ: 1S/C19H11ClF2N2S/c20-18-17-15(12-3-7-14(22)8-4-12)10-25-19(17)24-16(23-18)9-11-1-5-13(21)6-2-11/h1-8,10H,9H2

- InChIKey: HIJSRBYPWRSXTD-UHFFFAOYSA-N

- ほほえんだ: C1(CC2=CC=C(F)C=C2)=NC(Cl)=C2C(C3=CC=C(F)C=C3)=CSC2=N1

4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-09295-5.0g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 5g |

$1199.0 | 2023-04-29 | |

| Enamine | EN300-09295-2.5g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 2.5g |

$810.0 | 2023-10-28 | |

| Enamine | EN300-42104-0.5g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 0.5g |

$310.0 | 2023-02-10 | |

| Enamine | EN300-42104-1.0g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 1.0g |

$414.0 | 2023-02-10 | |

| Enamine | EN300-42104-5.0g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 5.0g |

$1199.0 | 2023-02-10 | |

| Enamine | EN300-42104-2.5g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 2.5g |

$810.0 | 2023-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292170-5g |

4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 98% | 5g |

¥30209.00 | 2024-04-27 | |

| 1PlusChem | 1P019JVV-5g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 5g |

$1544.00 | 2024-04-20 | |

| 1PlusChem | 1P019JVV-50mg |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 50mg |

$152.00 | 2024-04-20 | |

| 1PlusChem | 1P019JVV-10g |

4-chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |

885460-40-2 | 100% | 10g |

$2260.00 | 2023-12-16 |

4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

885460-40-2 (4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885460-40-2)4-chloro-5-(4-fluorophenyl)-2-(4-fluorophenyl)methylthieno2,3-dpyrimidine

清らかである:99%

はかる:5g

価格 ($):824.0